An In-depth Technical Guide to the Chemical Properties and Structure of 2-Amino-4-bromopyridine
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Amino-4-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-bromopyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural arrangement, featuring an amino group and a bromine atom on the pyridine (B92270) ring, imparts a versatile reactivity profile that is highly valued in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Amino-4-bromopyridine, with a focus on its applications in drug discovery and development.
Chemical Structure and Properties
The structure of 2-Amino-4-bromopyridine is characterized by a pyridine ring substituted at the 2- and 4-positions with an amino and a bromo group, respectively. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.
Table 1: Physicochemical Properties of 2-Amino-4-bromopyridine
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅BrN₂ | [1][2][3] |
| Molecular Weight | 173.01 g/mol | [1][2] |
| Appearance | Off-white to light yellow or beige solid | [3][4] |
| Melting Point | 142-146 °C | [1][4] |
| Boiling Point | 268.2 ± 20.0 °C at 760 mmHg (Predicted) | [5][6] |
| Density | 1.710 ± 0.06 g/cm³ (Predicted) | [5][6] |
| pKa | 5.72 ± 0.11 (Predicted) | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
| CAS Number | 84249-14-9 | [1][2] |
Table 2: Spectroscopic Data for 2-Amino-4-bromopyridine
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 7.78-7.79 (d, 1H), 6.64-6.66 (dd, 2H, J=8), 6.20 (s, 2H)[7] |
| LC/MS | Retention time: 0.69 min; m/z (electrospray positive ion mode): 175, 173 [M+H]⁺[5] |
| IR (KBr Pellet, cm⁻¹) | The IR spectrum of 2-aminopyridine (B139424) shows characteristic bands for N-H stretching (around 3442 and 3300 cm⁻¹), NH₂ scissoring (around 1630 cm⁻¹), and C-N stretching (around 1328 cm⁻¹). The presence of the bromine atom in 2-Amino-4-bromopyridine would be expected to influence the fingerprint region. |
Experimental Protocols
Synthesis of 2-Amino-4-bromopyridine
Several synthetic routes to 2-Amino-4-bromopyridine have been reported. Below are two common laboratory-scale procedures.
Method 1: From 2-(Boc-amino)-4-bromopyridine
This method involves the deprotection of a Boc-protected amine.
-
Materials: 2-(Boc-amino)-4-bromopyridine (200 mg, 0.73 mmol), deionized water (1 mL), hydrobromic acid (48 wt% aqueous solution, 1 mL), saturated aqueous sodium bicarbonate solution, ethyl acetate (B1210297), magnesium sulfate.
-
Procedure:
-
Suspend 2-(Boc-amino)-4-bromopyridine in deionized water in a round-bottom flask.[5]
-
Add the hydrobromic acid to the suspension.
-
Stir the reaction mixture at room temperature for 16 hours.[5]
-
Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution (25 mL) to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).[5]
-
Combine the organic phases, dry over magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography using pure ethyl acetate as the eluent to obtain 2-Amino-4-bromopyridine.[5]
-
Method 2: Multi-step Synthesis from 4-Bromopyridine Hydrochloride
This industrial-scale synthesis involves esterification, amination, and a Hofmann degradation reaction.[8][9]
-
Step 1: Esterification: 4-Bromopyridine hydrochloride is esterified to yield crude 4-bromo-2-pyridinecarboxylic acid ethyl ester.[8]
-
Step 2: Amination: The crude ester is then aminated to form 4-bromo-2-pyridinecarboxamide.[8]
-
Step 3: Hofmann Degradation: The resulting amide undergoes a Hofmann degradation to produce 2-Amino-4-bromopyridine.[8]
Reactivity and Applications in Drug Development
The presence of both an amino group and a bromine atom makes 2-Amino-4-bromopyridine a versatile intermediate in organic synthesis, particularly for the construction of pharmaceutical and agrochemical compounds.[3][10] The bromine atom is susceptible to displacement through various cross-coupling reactions, while the amino group can be a site for further functionalization.
A prime example of its utility is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, a fundamental transformation in the synthesis of many drug molecules. The bromine atom at the 4-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen.
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction using 2-Amino-4-bromopyridine as a substrate.
This reaction pathway is instrumental in the synthesis of biaryl compounds, which are prevalent in many classes of therapeutic agents, including those for neurological disorders and cancer.[3]
Conclusion
2-Amino-4-bromopyridine is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it an invaluable building block for the synthesis of novel and complex molecules with potential therapeutic applications. The detailed information and protocols provided in this guide are intended to support researchers in leveraging the full potential of this important chemical intermediate.
References
- 1. chimia.ch [chimia.ch]
- 2. tsijournals.com [tsijournals.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. 2-Bromopyridine(109-04-6) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-bromopyridine | 84249-14-9 [chemicalbook.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
